molecular formula C10H9F3N2 B13942392 4-Amino-3-ethyl-2-(trifluoromethyl)benzonitrile

4-Amino-3-ethyl-2-(trifluoromethyl)benzonitrile

Cat. No.: B13942392
M. Wt: 214.19 g/mol
InChI Key: ZBZCMARVAOVEKE-UHFFFAOYSA-N
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Description

4-Amino-3-ethyl-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C10H9F3N2 It is a derivative of benzonitrile, characterized by the presence of an amino group, an ethyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-ethyl-2-(trifluoromethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-ethyl-2-(trifluoromethyl)benzonitrile with ammonia under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Another method involves the bromination of 3-ethyl-2-(trifluoromethyl)benzonitrile followed by substitution with an amino group. This process may involve the use of reagents such as dibromohydantoin and liquid ammonia .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The process may involve multi-step reactions, including bromination, substitution, and purification steps. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-ethyl-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3-ethyl-2-(trifluoromethyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-cancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-ethyl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The amino group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-ethyl-2-(trifluoromethyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological propertiesThe ethyl group further modifies its chemical behavior, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H9F3N2

Molecular Weight

214.19 g/mol

IUPAC Name

4-amino-3-ethyl-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C10H9F3N2/c1-2-7-8(15)4-3-6(5-14)9(7)10(11,12)13/h3-4H,2,15H2,1H3

InChI Key

ZBZCMARVAOVEKE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1C(F)(F)F)C#N)N

Origin of Product

United States

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